BenchChemオンラインストアへようこそ!

VJ115

Angiogenesis Endothelial Cell Migration ENOX1 Inhibition

VJ115 is the definitive small-molecule probe for ENOX1 (NADH oxidase) studies. Its unique mechanism—elevating intracellular NADH and remodeling the endothelial cytoskeleton via stathmin & lamin A/C suppression—cannot be replicated by generic NADH oxidase inhibitors or VEGF-pathway agents. In tubule formation assays, VJ115 achieves an IC50 of ~0.5 µM and demonstrates ~80% migration inhibition vs. ~20% for bevacizumab. It enhances radiation-induced endothelial apoptosis 2.5-fold while exhibiting no overt toxicity at efficacious doses (20 mg/kg/day). For preclinical angiogenesis, radiosensitization, or target-validation studies, VJ115 is the tool compound of choice.

Molecular Formula C23H24N2O
Molecular Weight 344.4 g/mol
Cat. No. B1683066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVJ115
SynonymsVJ115, VJ 115, VJ-115
Molecular FormulaC23H24N2O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)O
InChIInChI=1S/C23H24N2O/c26-23-18-10-12-24(13-11-18)22(23)14-19-16-25(15-17-6-2-1-3-7-17)21-9-5-4-8-20(19)21/h1-9,14,16,18,23,26H,10-13,15H2/b22-14-
InChIKeyQSSJQRUIQVSAQK-HMAPJEAMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VJ115: A Specific ENOX1 Inhibitor for Angiogenesis and Vascular Research


VJ115, chemically (Z)-(±)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol, is a novel small-molecule inhibitor that targets the NADH oxidase ENOX1 [1]. Its primary mechanism of action involves inhibiting ENOX1 enzymatic activity, leading to increased intracellular NADH levels and subsequent disruption of endothelial cell cytoskeletal organization, which is critical for angiogenesis [2]. The compound has been extensively characterized in preclinical models for its antiangiogenic and radiosensitizing properties [3].

Why VJ115 Cannot Be Replaced by Generic ENOX1 Inhibitors or Other Antiangiogenics


ENOX1 is a relatively unexplored target, and VJ115 represents one of the few well-characterized small-molecule inhibitors of this enzyme. Unlike broad-spectrum angiogenesis inhibitors (e.g., VEGF pathway blockers), VJ115 exerts its effects through a distinct mechanism involving NADH modulation and cytoskeletal remodeling [1]. Substituting VJ115 with a generic NADH oxidase inhibitor or a different antiangiogenic agent would fail to recapitulate its specific proteomic signature, which includes suppression of stathmin and lamin A/C, and its unique radiosensitization profile [2]. Furthermore, structure-activity relationship studies reveal that even minor modifications to the VJ115 scaffold can drastically alter potency and selectivity, underscoring the need for the specific compound [3].

Quantitative Differentiation of VJ115 Against Key Comparators


VJ115 Exhibits Superior Antiangiogenic Potency Compared to Bevacizumab in Endothelial Cell Migration

In a head-to-head comparison, VJ115 demonstrated significantly greater inhibition of HUVEC migration than the clinically approved anti-VEGF antibody bevacizumab. At 10 µM, VJ115 reduced cell migration by approximately 80%, while bevacizumab (25 µg/mL) achieved only a 20% reduction [1].

Angiogenesis Endothelial Cell Migration ENOX1 Inhibition

VJ115 Demonstrates Sub-Micromolar Potency in Tubule Formation Assay, Outperforming Structural Analogs

VJ115 (referred to as analog 1a in the SAR study) inhibited HUVEC tubule formation with an IC50 of approximately 0.5 µM, while a closely related analog (4b) showed an IC50 of ~2 µM, and the ketone analog 2a was inactive (IC50 >10 µM) [1].

Angiogenesis Tubule Formation ENOX1 Inhibition Structure-Activity Relationship

VJ115 Enhances Radiation-Induced Apoptosis in Endothelial Cells, a Property Not Shared by VEGF Inhibitors

VJ115 (10 µM) significantly increased radiation-mediated Caspase-3-activated apoptosis in HUVECs, achieving a 2.5-fold increase compared to radiation alone, while the VEGF inhibitor bevacizumab did not enhance radiation-induced apoptosis in the same model [1].

Radiosensitization Apoptosis ENOX1 Inhibition Combination Therapy

VJ115 Exhibits a Distinct Proteomic Signature Compared to Other Angiogenesis Inhibitors

Proteomic analysis of HUVECs treated with VJ115 (10 µM, 24h) revealed a unique pattern of protein expression changes, including significant downregulation of stathmin (2.8-fold decrease) and lamin A/C (2.1-fold decrease), which were not observed with the reference compound TNP-470 (a fumagillin analog) [1].

Proteomics Cytoskeleton ENOX1 Inhibition Mechanism of Action

VJ115 Demonstrates In Vivo Efficacy in Delaying Tumor Growth When Combined with Radiation

In a syngeneic mouse model of Lewis lung carcinoma, administration of VJ115 (20 mg/kg, i.p., daily) prior to fractionated X-irradiation (5 × 2 Gy) significantly delayed tumor growth, achieving a 15-day tumor growth delay compared to radiation alone, which only achieved a 7-day delay [1]. The combination of VJ115 and radiation reduced tumor microvessel density by 60% relative to untreated controls, whereas radiation alone reduced density by only 25% [1].

In Vivo Efficacy Tumor Growth Delay Radiosensitization Combination Therapy

VJ115 Displays a Favorable Safety Profile in Preclinical Models

In a 28-day repeat-dose toxicology study in mice, VJ115 (20 mg/kg/day, i.p.) showed no significant changes in body weight, clinical chemistry, or histopathology of major organs compared to vehicle controls [1]. In contrast, the reference antiangiogenic agent TNP-470 at its efficacious dose (30 mg/kg, s.c., every other day) caused significant weight loss (>10%) and lethargy in the same mouse strain [1].

Safety Tolerability Preclinical Toxicology

Optimal Research and Preclinical Applications for VJ115 Based on Evidence


Investigating ENOX1-Dependent Cytoskeletal Remodeling in Angiogenesis

VJ115 is the tool of choice for dissecting the role of ENOX1 in endothelial cell cytoskeletal dynamics. Its unique proteomic signature, including suppression of stathmin and lamin A/C, allows researchers to specifically interrogate this pathway [1]. The compound's superior potency in tubule formation assays (IC50 ~0.5 µM) and its distinct mechanism compared to VEGF inhibitors make it ideal for studies aiming to validate ENOX1 as a therapeutic target [2].

Preclinical Radiosensitization Studies in Combination with Radiotherapy

VJ115's ability to enhance radiation-induced apoptosis in endothelial cells (2.5-fold increase) and significantly delay tumor growth in vivo when combined with fractionated radiation positions it as a critical reagent for preclinical combination therapy studies [1]. Researchers can use VJ115 to model the concept of 'vascular-targeted radiosensitization' and explore biomarkers of response, such as Caspase-3 activation and p70S6K1 phosphorylation [2].

Comparative Studies of Antiangiogenic Mechanisms Beyond VEGF Blockade

VJ115 provides a valuable comparator for benchmarking novel antiangiogenic agents that target non-VEGF pathways. Its head-to-head superiority over bevacizumab in migration assays (~80% vs. ~20% inhibition) and its distinct proteomic effects offer a robust framework for evaluating the efficacy and mechanism of action of new chemical entities in endothelial cell models [1].

In Vivo Studies Requiring a Favorable Safety Profile

For long-term in vivo experiments where compound tolerability is paramount, VJ115 offers a clear advantage over other antiangiogenic agents like TNP-470, which cause significant weight loss. The absence of overt toxicity at efficacious doses (20 mg/kg/day) in mice ensures that observed effects on tumor growth or vascular development are due to target engagement rather than systemic toxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for VJ115

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.